Olaflur

概要

説明

Olaflur, also known as amine fluoride 297, is a fluoride-containing substance that is primarily used as an ingredient in toothpaste and solutions for the prevention of dental caries . It has been in use since 1966 .

Synthesis Analysis

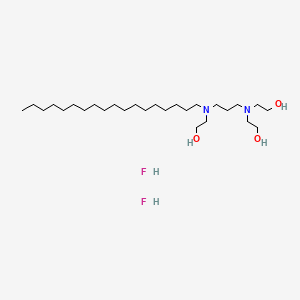

The synthesis of Olaflur starts from cattle’s tallow . The contained fatty acids, mainly stearic acid (C 17 H 35 COOH), are obtained by hydrolysis, and then converted to the corresponding amides, which in turn are reduced catalytically to the primary amines (largely octadecylamine) .Molecular Structure Analysis

Olaflur has a molecular formula of C27H60F2N2O3 . It has an average mass of 498.774 Da and a monoisotopic mass of 498.457214 Da .Chemical Reactions Analysis

Olaflur is a salt consisting of an alkyl ammonium cation and fluoride as the counterion . With a long lipophilic hydrocarbon chain, the cation has surfactant properties .Physical And Chemical Properties Analysis

Olaflur is a yellow to brown clear viscous liquid . It is soluble in water and stable under normal conditions .科学的研究の応用

1. Erosion Protection in Enamel and Dentine

Olaflur has been studied for its effects on reducing erosive mineral loss in human enamel and dentine. Research demonstrated that Olaflur, when used in combination with toothpaste fluoridation and a fluoride mouthrinse, significantly reduced erosion progression in both enamel and dentine, especially under severely erosive conditions (Ganss, Klimek, Bruné, & Schürmann, 2001). Another study confirmed these findings, showing a pronounced effect on dentine and suggesting the need for intensive fluoridation measures in subjects with erosive lesions (Ganss, Klimek, Schäffer, & Spall, 2001).

2. Fluoride Accumulation in Enamel and Dentine

A study exploring fluoride accumulation in enamel and dentine after application of different fluoride solutions, including Olaflur, found that significant fluoride was associated with the superficial layer of these tissues. This suggests the potential of Olaflur in contributing to fluoride uptake in hard tooth tissues (Holler, Friedl, Jung, Hiller, & Schmalz, 2002).

3. Antibacterial Effects on Streptococcus Sanguinis

Research investigating the antibacterial effects of antiseptics, including Olaflur, on Streptococcus sanguinis showed that Olaflur, among other antiseptics, reduced the viability of both planktonic and attached streptococcal cells. This highlights Olaflur's potential as an antiseptic agent in dental care (Decker, Weiger, Wiech, Heide, & Brecx, 2003).

4. Impact on Hard Dental Tissue and Fluoride Uptake

A study utilizing TOF-SIMS mass spectroscopy to investigate the effects of ion irradiation on hard dentaltissue treated with Olaflur showed significant differences in the mass spectra of enamel with Olaflur compared to untreated enamel. This suggests that Olaflur impacts the fluoride uptake and remineralization efficacy in dental tissues (Daskalova, Kasperski, Rousseau, Domaracka, & Lawicki, 2014).

5. Influence on Bacterial Growth on Titanium Surface

An investigation into the effects of fluoride-containing prophylactics, including Olaflur, on the growth of Streptococcus mutans on titanium surfaces found that Olaflur's use in mouthwashes might be beneficial for patients with oral implants. This suggests that Olaflur can be superior to other fluoride compounds for long-term use at low pH (Barrak, Urbán, Turzó, Nagy, Braunitzer, & Stájer, 2015).

6. Anti-Erosion Efficacy of High Fluoride Mouthrinse Containing Olaflur

A novel mouthrinse formulation containing Olaflur was evaluated for its anti-erosion efficacy. The study found that this rinse effectively suppressed surface roughening and bulk tissue loss, highlighting its potential for protecting against dental erosion (Gracia, Rees, Brown, & Fowler, 2010).

Safety And Hazards

Overdosage of Olaflur can lead to irritation of the oral mucosa . In especially sensitive persons, even standard doses of Olaflur can cause irritation . Like other fluoride salts, Olaflur is toxic when given in high doses over an extended period of time . In acute cases of overdosage, calcium in any oral form serves as an antidote .

将来の方向性

Olaflur has been in use since 1966 and continues to be a key ingredient in toothpaste and solutions for the prevention of dental caries . Especially in combination with dectaflur, it is also used in the form of gels for the treatment of early stages of caries, sensitive teeth, and by dentists for the refluoridation of damaged tooth enamel .

特性

IUPAC Name |

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;dihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58N2O3.2FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;/h30-32H,2-27H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVSSOQAYNYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987684 | |

| Record name | 2,2'-({3-[(2-Hydroxyethyl)(octadecyl)amino]propyl}azanediyl)di(ethan-1-ol)--hydrogen fluoride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olaflur | |

CAS RN |

6818-37-7 | |

| Record name | Olaflur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006818377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaflur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-({3-[(2-Hydroxyethyl)(octadecyl)amino]propyl}azanediyl)di(ethan-1-ol)--hydrogen fluoride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olaflur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLAFLUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NY9L8837D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

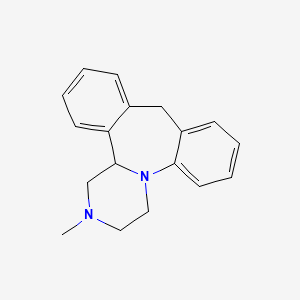

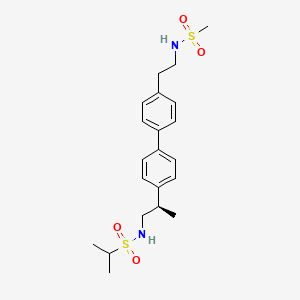

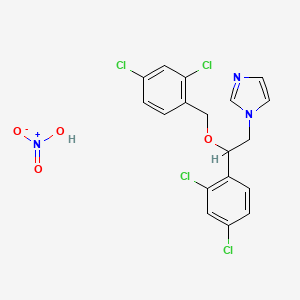

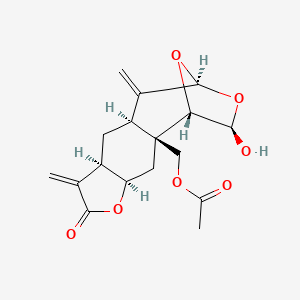

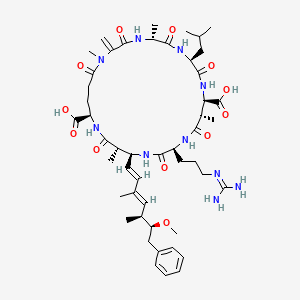

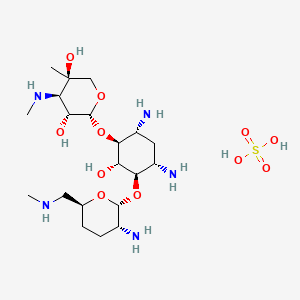

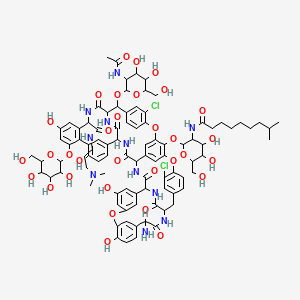

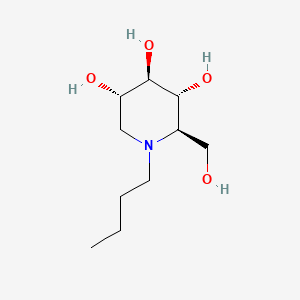

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)